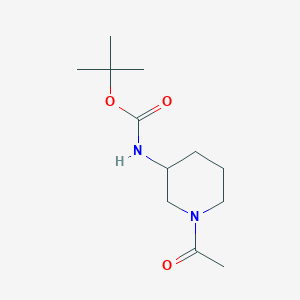![molecular formula C19H15F3N2O B6103483 N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6103483.png)
N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TAK-659 belongs to the class of kinase inhibitors and is known to target Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.
作用機序
N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide acts as a selective inhibitor of BTK, a key enzyme in the BCR signaling pathway that plays a critical role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation of transcription factors and the expression of genes involved in B-cell proliferation and survival. This compound also reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways and the inhibition of B-cell proliferation and survival. In vivo studies have shown that this compound reduces tumor growth and increases survival in preclinical models of B-cell malignancies. This compound has also been shown to reduce inflammation and suppress autoimmunity in preclinical models of autoimmune diseases.
実験室実験の利点と制限
N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.
将来の方向性
There are several future directions for the research and development of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other anticancer agents in clinical trials. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Further studies are also needed to optimize the dose and schedule of this compound to maximize its therapeutic efficacy and minimize toxicity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 2-methyl-4-quinolinecarboxaldehyde with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the intermediate this compound. The intermediate is then purified and subjected to further reactions to obtain the final product, this compound. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
N-[(2-methyl-4-quinolinyl)methyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell proliferation and survival, reducing inflammation, and suppressing autoimmunity. This compound has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical models.
特性
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c1-12-9-14(16-7-2-3-8-17(16)24-12)11-23-18(25)13-5-4-6-15(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHETVUDNLUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2,3-dimethylbenzamide](/img/structure/B6103411.png)
![(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone](/img/structure/B6103422.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![6-methyl-3-[(4-methylbenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6103430.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)

![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6103458.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![7-(4-isopropylbenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103468.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)